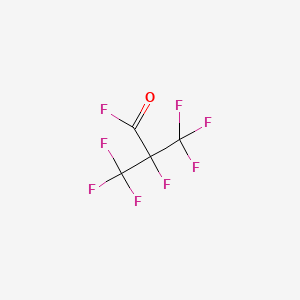Perfluoroisobutyryl fluoride
CAS No.: 677-84-9
Cat. No.: VC3934457
Molecular Formula: C4F8O
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 677-84-9 |
|---|---|
| Molecular Formula | C4F8O |
| Molecular Weight | 216.03 g/mol |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride |
| Standard InChI | InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12 |
| Standard InChI Key | BRWSHOSLZPMKII-UHFFFAOYSA-N |
| SMILES | C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F |
| Canonical SMILES | C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F |
Introduction
Chemical Identity and Structural Properties
Perfluoroisobutyryl fluoride, systematically named 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride, is characterized by a fully fluorinated carbon backbone. The molecule’s electronegative fluorine atoms confer exceptional thermal stability () and resistance to chemical degradation. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.03 g/mol |
| IUPAC Name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride |
| SMILES | C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F |
| InChI Key | BRWSHOSLZPMKII-UHFFFAOYSA-N |
The compound’s tetrahedral geometry, confirmed by NMR spectroscopy, enables steric protection of the acyl fluoride group, reducing hydrolysis rates compared to non-fluorinated analogs.
Synthesis and Industrial Production
Electrolytic Fluorination
Traditional synthesis routes involve electrolytic fluorination of isobutyryl chloride in anhydrous hydrogen fluoride (HF). This method, while effective, requires specialized equipment to handle corrosive reagents and yields approximately 60–70% purity due to side reactions forming perfluoroalkanes .
Catalytic Gas-Phase Fluorination
Modern industrial approaches employ gas-phase reactions between hexafluoropropylene () and carbonyl fluoride () at 150–200°C, catalyzed by cesium fluoride ():
This method achieves >85% yield and minimizes waste through continuous distillation.
Alternative Pathways
A 2021 patent (CN108395382B) disclosed a two-step synthesis avoiding direct fluorination :
-
Hexafluoropropylene Trimerization:
-
Fluorination with Sulfur Tetrafluoride:
This route reduces reliance on hazardous HF but remains experimental.
Industrial and Scientific Applications
Fluoropolymer Production
Perfluoroisobutyryl fluoride is a precursor to perfluoroisobutyronitrile (), a dielectric gas replacing sulfur hexafluoride () in high-voltage equipment . The synthesis involves ammonolysis followed by dehydration:
Pharmaceutical Intermediates
The compound’s acyl fluoride group reacts selectively with amines to form fluorinated amides, key building blocks for antitumor agents (e.g., fluorouracil derivatives) .
Electronics Manufacturing
As a etching gas in semiconductor fabrication, perfluoroisobutyryl fluoride plasma generates reactive fluorine species that selectively remove silicon nitride layers without damaging adjacent materials.
Environmental and Toxicological Profile
Environmental Persistence
With an estimated atmospheric lifetime >50 years, perfluoroisobutyryl fluoride resists hydrolysis and photodegradation due to its C–F bond strength (~485 kJ/mol). Monitoring studies detect trace levels (<10 ppt) in industrial wastewater, necessitating advanced oxidation processes (AOPs) for remediation .
Ecotoxicology
Although full toxicological data remain scarce, structural analogs exhibit:
-
Bioaccumulation: Log ≈ 3.7, indicating moderate lipid solubility .
-
Aquatic Toxicity: 96h LC for Daphnia magna: 12 mg/L.
Analytical Detection Methods
Gas Chromatography–Mass Spectrometry (GC-MS)
Optimized parameters for trace analysis:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
-
Temperature Program: 40°C (2 min) → 10°C/min → 280°C (5 min)
-
Detection Limit: 0.1 μg/L in water.
Nuclear Magnetic Resonance (NMR)
NMR (470 MHz, CDCl): δ −74.9 (6F, d, ), −182.1 (1F, m) .
Future Research Directions
-
Green Synthesis: Developing biocatalytic routes using fluorinase enzymes to reduce HF dependency.
-
Degradation Technologies: Enhancing AOP efficiency via boron-doped diamond electrodes.
-
Toxicokinetics: Longitudinal studies on biomagnification in aquatic food webs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume